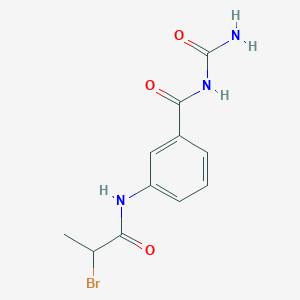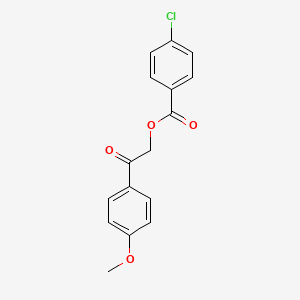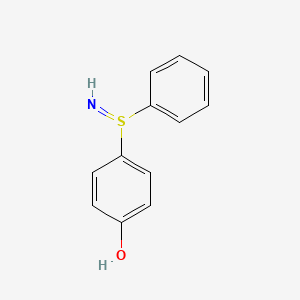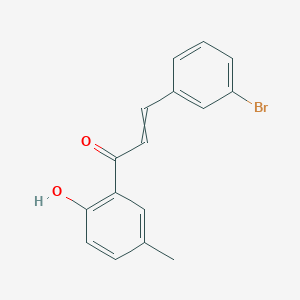
Diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclobutane ring, ester groups, and a formylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate typically involves multiple steps. One common method starts with the preparation of diethyl 1,1-cyclobutanedicarboxylate, which is then subjected to further reactions to introduce the formylphenoxy group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
科学的研究の応用
Chemistry
In chemistry, diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester groups and formyl groups. It serves as a model substrate for investigating the mechanisms of these reactions .
Medicine
Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the synthesis of polymers and advanced materials .
作用機序
The mechanism of action of diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Diethyl 1,1-cyclobutanedicarboxylate
- Diethyl 1,1-cyclopropanedicarboxylate
- Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Uniqueness
Compared to similar compounds, it offers a broader range of chemical transformations and research opportunities .
特性
CAS番号 |
825620-63-1 |
|---|---|
分子式 |
C17H20O6 |
分子量 |
320.3 g/mol |
IUPAC名 |
diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C17H20O6/c1-3-21-15(19)17(16(20)22-4-2)9-14(10-17)23-13-7-5-12(11-18)6-8-13/h5-8,11,14H,3-4,9-10H2,1-2H3 |
InChIキー |
ZWQASAGEAMFRMG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(C1)OC2=CC=C(C=C2)C=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
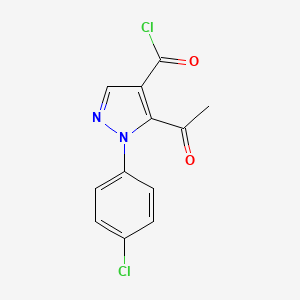

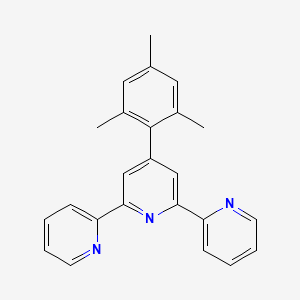
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
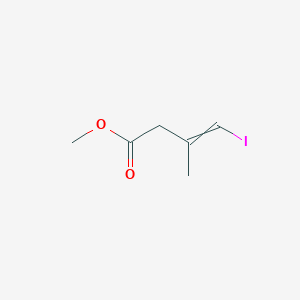
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
